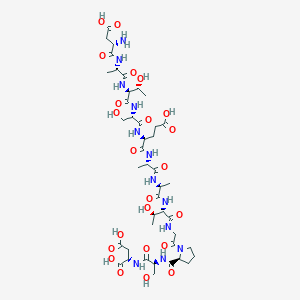
Iodwasserstoffsäure
Übersicht
Beschreibung
Hydrogen iodide is a diatomic molecule and a hydrogen halide with the chemical formula HI. It is a colorless gas under standard conditions and is known for its strong acidic properties when dissolved in water, forming hydroiodic acid. Hydrogen iodide is highly soluble in water, and its aqueous solutions are commonly used in various chemical processes .
Wissenschaftliche Forschungsanwendungen
Wasserstoffiodid hat zahlreiche Anwendungen in der wissenschaftlichen Forschung und Industrie:
-
Organische Synthese: : Es wird häufig in der organischen Synthese zur Herstellung von Alkyliodiden verwendet, die wichtige Zwischenprodukte in verschiedenen chemischen Reaktionen sind .
-
Reduktionsmittel: : Wasserstoffiodid wird sowohl in der organischen als auch in der anorganischen Chemie als Reduktionsmittel eingesetzt. Es ist besonders nützlich bei der Reduktion bestimmter funktioneller Gruppen und bei der Synthese von Pharmazeutika .
-
Iodquelle: : Wasserstoffiodid dient als primäre Iodquelle in verschiedenen chemischen Prozessen, einschließlich der Herstellung von iodhaltigen Verbindungen .
-
Analytische Chemie: : Es wird in der analytischen Chemie zur Bestimmung der Iod- und Iodidkonzentrationen in verschiedenen Proben verwendet .
Wirkmechanismus
Der Wirkungsmechanismus von Wasserstoffiodid beinhaltet seine Fähigkeit, Protonen (H⁺) und Iodidionen (I⁻) zu spenden. Als starke Säure dissoziiert Wasserstoffiodid vollständig in Wasser zu Hydroniumionen (H₃O⁺) und Iodidionen (I⁻). Diese Dissoziation ist verantwortlich für seine sauren Eigenschaften und seine Fähigkeit, an verschiedenen chemischen Reaktionen teilzunehmen. Das Iodidion kann als Nukleophil in Substitutionsreaktionen und als Reduktionsmittel in Redoxreaktionen wirken .
Vorbereitungsmethoden
Wasserstoffiodid kann durch verschiedene Verfahren synthetisiert werden:
-
Direkte Synthese: : Wasserstoffiodid kann durch die direkte Vereinigung von Wasserstoffgas und Ioddampf über einem Katalysator wie Platin oder Rhodium hergestellt werden. Diese Reaktion wird typischerweise bei erhöhten Temperaturen durchgeführt: [ H_2 + I_2 \rightarrow 2HI ]
-
Reaktion mit Hydrazin: : Ein weiteres Verfahren beinhaltet die Reaktion von Iod mit Hydrazin, wobei auch Stickstoffgas entsteht: [ 2I_2 + N_2H_4 \rightarrow 4HI + N_2 ]
-
Reduktion von Iod: : Wasserstoffiodid kann auch durch Reduktion von Iod mit rotem Phosphor in Gegenwart von Wasser hergestellt werden: [ I_2 + P + H_2O \rightarrow 2HI + H_3PO_4 ]
-
Industrielle Produktion: : In der Industrie wird Wasserstoffiodid oft durch die Reaktion von Iod mit Schwefelwasserstoff oder Hydrazin hergestellt. Das entstehende Wasserstoffiodidgas wird dann destilliert, um ein reines Produkt zu erhalten .
Analyse Chemischer Reaktionen
Wasserstoffiodid durchläuft verschiedene chemische Reaktionen, darunter:
-
Oxidation: : Wasserstoffiodid kann durch verschiedene Oxidationsmittel wie Wasserstoffperoxid zu Iod oxidiert werden: [ 2HI + H_2O_2 \rightarrow I_2 + 2H_2O ]
-
Reduktion: : Wasserstoffiodid wirkt als Reduktionsmittel und kann andere Verbindungen reduzieren. So kann es beispielsweise Schwefeldioxid zu Schwefelwasserstoff reduzieren: [ SO_2 + 6HI \rightarrow H_2S + 2H_2O + 3I_2 ]
-
Substitution: : Wasserstoffiodid kann an Substitutionsreaktionen teilnehmen, wie z. B. die Umwandlung von Alkoholen in Alkyliodide: [ ROH + HI \rightarrow RI + H_2O ]
-
Addition: : Wasserstoffiodid kann zu Alkenen addiert werden, um Alkyliodide zu bilden: [ RCH=CH_2 + HI \rightarrow RCH_2CH_2I ]
Vergleich Mit ähnlichen Verbindungen
Wasserstoffiodid ist eines der Halogenwasserstoffe, zu denen auch Fluorwasserstoff, Chlorwasserstoff und Bromwasserstoff gehören. Im Vergleich zu diesen Verbindungen weist Wasserstoffiodid die folgenden einzigartigen Eigenschaften auf:
-
Bindungsstärke: : Die H-I-Bindung ist schwächer als die H-F-, H-Cl- und H-Br-Bindungen, wodurch Wasserstoffiodid reaktiver und eine stärkere Säure ist .
-
Löslichkeit: : Wasserstoffiodid ist außergewöhnlich gut in Wasser löslich, wobei ein Liter Wasser 425 Liter Wasserstoffiodidgas löst .
-
Reduktionskraft: : Wasserstoffiodid ist ein stärkeres Reduktionsmittel als Chlorwasserstoff und Bromwasserstoff, wodurch es bei bestimmten chemischen Reduktionen effektiver ist .
Ähnliche Verbindungen umfassen:
- Fluorwasserstoff (HF)
- Chlorwasserstoff (HCl)
- Bromwasserstoff (HBr)
Jedes dieser Halogenwasserstoffe hat seine eigenen einzigartigen Eigenschaften und Anwendungen, aber Wasserstoffiodid sticht aufgrund seiner starken sauren Natur und seiner Reduktionsfähigkeit hervor .
Eigenschaften
IUPAC Name |
iodane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/HI/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMBWDFGMSWQBCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
HI | |
| Record name | HYDRIODIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/870 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | HYDROGEN IODIDE, ANHYDROUS | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/11597 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | HYDROGEN IODIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1326 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | hydroiodic acid | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Hydroiodic_acid | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2044349 | |
| Record name | Hydrogen iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2044349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.9124 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Hydriodic acid appears as a colorless to yellow liquid with a pungent odor. Consists of a solution of hydrogen iodide in water. Fumes irritate the eyes and mucous membranes. Corrosive to metals and to tissue., Hydrogen iodide, anhydrous appears as a colorless to yellow/brown gas with an acrid odor. Nonflammable. Toxic by inhalation. Strongly irritates skin, eyes and mucous membranes. Long-term inhalation of low concentrations or short-term inhalation of high concentrations may result in adverse health effects. Prolonged exposure to fire or intense heat may cause the container to rupture and rocket., Liquid, Colorless acrid gas that fumes in moist air; Hydriodic acid: Colorless liquid that quickly turns yellowish or brown on exposure to light and air; [Merck Index] Colorless compressed liquefied gas with a pungent odor; [ICSC], Solid, COLOURLESS COMPRESSED LIQUEFIED GAS WITH PUNGENT ODOUR. | |
| Record name | HYDRIODIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/870 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | HYDROGEN IODIDE, ANHYDROUS | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/11597 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Hydriodic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hydrogen iodide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1412 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | I(-) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0059634 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | HYDROGEN IODIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1326 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Boiling Point |
-35.1 °C at 760 mm Hg, Boiling point: -18.9 °C at 2 atm; 7.3 °C at 5 atm; 32.0 at 10 atm; 127.5 °C at 60 atm; decomposed by light; specific heat: 0.0545 cal/ g °C at 25 °C; forms an azeotrope with water /Hydrogen iodide/, -35.5 °C | |
| Record name | HYDROGEN IODIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2155 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | HYDROGEN IODIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1326 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
Extremely soluble in water; 234 g/100 g water at 10 °C; 900 g/100 g water at 0 °C, Solubility in water, g/100ml at 20 °C: 42 (freely soluble) | |
| Record name | HYDROGEN IODIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2155 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | HYDROGEN IODIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1326 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
5.66 g/L at 0 °C; 5.23 g/L at 25 °C, A solution of hydrogen iodide in water; marketed in various concentrations; 57% HI density: 1.7; 47% HI, density: 1.5; 10% HI, density: 1.1; colorless when freshly made, but rapidly turns yellowish or brown on exposure to light and air; miscible with water and alcohol; dissolves iodine; the azeotrope (56.9% HI) boils at 127 °C; density: 1.70; strong, corrosive acid; attacks natural rubber; 0.10 molar solution: pH 1.0 /Hydriodic acid/ | |
| Record name | HYDROGEN IODIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2155 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Density |
4.4 (Air = 1), Relative vapor density (air = 1): 4.4 | |
| Record name | HYDROGEN IODIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2155 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | HYDROGEN IODIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1326 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
5,938 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 733 | |
| Record name | HYDROGEN IODIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2155 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | HYDROGEN IODIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1326 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Mechanism of Action |
... Believed to act reflexly by irritating the gastric mucosa, which in turn, stimulates resp tract secretion. /Hydriodic acid syrup/ | |
| Record name | HYDROGEN IODIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2155 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless gas; fumes in moist air | |
CAS No. |
10034-85-2, 17144-19-3 | |
| Record name | HYDRIODIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/870 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | HYDROGEN IODIDE, ANHYDROUS | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/11597 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Hydrogen iodide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10034-85-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydrogen iodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010034852 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iodine I-125 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017144193 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydrogen iodide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15778 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Hydrogen Iodide | |
| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |
| URL | https://www.epa.gov/aegl/hydrogen-iodide-results-aegl-program | |
| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |
| Record name | Hydriodic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hydrogen iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2044349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hydrogen iodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.087 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HYDROGEN IODIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/694C0EFT9Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | HYDROGEN IODIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2155 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | HYDROGEN IODIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1326 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
-50.8 °C | |
| Record name | HYDROGEN IODIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2155 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | HYDROGEN IODIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1326 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Q1: How does hydriodic acid interact with organic hydroxyl compounds?
A1: Hydriodic acid effectively reduces organic hydroxyl compounds. [] The ease of reduction depends on the presence of electron-withdrawing or electron-donating groups adjacent to the hydroxyl group. Compounds with electron-withdrawing groups adjacent to the hydroxyl group are readily reduced. []
Q2: What is the molecular formula and weight of hydriodic acid?
A2: The molecular formula of hydriodic acid is HI, and its molecular weight is 127.91 g/mol.
Q3: Is there spectroscopic data available for hydriodic acid?
A5: While specific spectroscopic data for hydriodic acid is not extensively discussed in the provided research papers, its solutions have been studied using UV-Vis spectroscopy. [] This technique helps analyze the absorption characteristics of cobalt halides (like cobalt iodide) dissolved in concentrated hydrohalic acids, including hydriodic acid. []
Q4: What are the challenges associated with handling hydriodic acid?
A6: Hydriodic acid is highly corrosive, necessitating the use of resistant materials like tantalum, Hastelloy, or glass for handling. []
Q5: Are there specific considerations for the storage and stability of hydriodic acid?
A7: Hydriodic acid is susceptible to decomposition when exposed to air, releasing iodine. [] Therefore, it's often stored as a syrup to enhance its stability. []
Q6: How is hydriodic acid employed in organic synthesis?
A8: Hydriodic acid serves as a reducing agent for various functional groups, including alcohols, [, ] lactones, [] and pyrimidines. [] It also facilitates cyclization reactions, leading to the formation of heterocyclic compounds. [, ]
Q7: Can you elaborate on the use of hydriodic acid in deoxygenation reactions?
A9: Hydriodic acid, in conjunction with red phosphorus, effectively deoxygenates alcohols to hydrocarbons. [, ] This method, initially employed by Kiliani, has been refined using a biphasic reaction medium (toluene-water) to separate the organic substrate from the harsh acidic conditions, thereby expanding its applicability in organic synthesis. [, ]
Q8: What role does hydriodic acid play in the sulfur-iodine (SI) cycle for hydrogen production?
A10: Hydriodic acid is a key component in the SI cycle, a thermochemical process for hydrogen production. [] It undergoes decomposition into hydrogen and iodine, a reaction identified as the rate-limiting step of the entire cycle. []
Q9: How is hydriodic acid used in the analysis of cellulose ethers?
A11: Hydriodic acid cleaves carboxymethyl groups in cellulose ethers, yielding acetic acid, which is then quantified using liquid chromatography. [] This method enables the determination of carboxymethyl substitution in cellulose ethers, even in the presence of other substituents. []
Q10: What safety precautions are essential when handling hydriodic acid?
A12: Given its corrosive nature and the toxicity of its reaction byproducts, hydriodic acid should be handled with extreme caution. [] The use of appropriate personal protective equipment and conducting procedures within a well-ventilated fume hood are crucial. []
Q11: What are the potential health effects of hydriodic acid exposure?
A13: Hydriodic acid and its reaction byproducts are highly toxic. [] Inhalation can lead to respiratory irritation, while skin contact may cause burns. [] Ingestion is extremely dangerous and can be fatal.
Q12: Is there evidence of hydriodic acid causing myxedema?
A14: Yes, there's a documented case where prolonged ingestion of syrup of hydriodic acid led to the development of myxedema in a patient. [] While rare, this case highlights the potential for hydriodic acid to induce hypothyroidism and goiter, possibly due to pre-existing thyroid abnormalities. []
Q13: What analytical methods are used to quantify hydriodic acid?
A15: Gas chromatography (GC) is commonly employed to analyze hydriodic acid and its derivatives. [, , ] In the context of cellulose ether analysis, liquid chromatography plays a crucial role in quantifying acetic acid cleaved from carboxymethyl groups by hydriodic acid. []
Q14: How is the confirmation of iodine and red phosphorus, often used with hydriodic acid, achieved?
A16: A rapid technique using Direct Analysis in Real Time (DART) coupled with accurate mass spectrometry (MS) can be employed for confirming the presence of iodine and red phosphorus. [] This method bypasses the need for derivatization, ensuring safer handling. []
Q15: Are there alternatives to hydriodic acid in specific applications?
A17: The choice of alternative reagents depends on the specific application. For instance, in the reduction of pyrroles, strong acids combined with reducing agents can be used instead of hydriodic acid. []
Q16: What is the historical significance of hydriodic acid in chemistry?
A18: Hydriodic acid's use in deoxygenating gluconic acid to hydrocarbons, first reported by Kiliani over 140 years ago, marks a significant milestone. [, ] This method, continuously refined over time, underscores the enduring relevance of hydriodic acid in organic synthesis. [, ]
Q17: How does hydriodic acid research intersect with various disciplines?
A19: Hydriodic acid finds applications across multiple fields, including organic chemistry, analytical chemistry, and materials science. Its use in the SI cycle for hydrogen production highlights its importance in developing sustainable energy solutions. [] Furthermore, its application in analyzing complex carbohydrates like cellulose ethers underscores its relevance in polymer chemistry. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[3-(Trimethoxysilyl)propyl]ethylenediamine](/img/structure/B52321.png)










